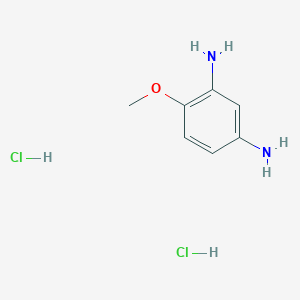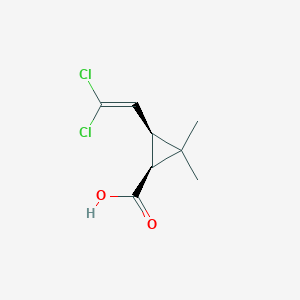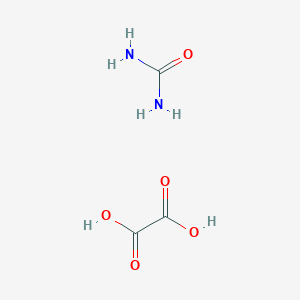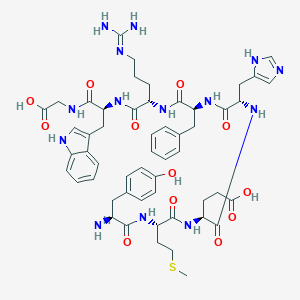
2,4-Diaminoanisole dihydrochloride
描述
2,4-Diaminoanisole dihydrochloride is a chemical compound with the IUPAC name 4-Methoxy-meta-phenylenediamine, dihydrochloride . It is a crystalline powder and is soluble in water . It is primarily used as a component of hair and fur dye formulations .
Molecular Structure Analysis
The molecular formula of 2,4-Diaminoanisole dihydrochloride is C7H10N2O.2HCl . The relative molecular mass is 211.07 . The structure includes a benzene ring with two amine groups (NH2) and one methoxy group (OCH3) attached .Physical And Chemical Properties Analysis
2,4-Diaminoanisole dihydrochloride appears as a crystalline powder . It is soluble in water . The relative molecular mass is 211.07 .科学研究应用
1. Use in Hair Dye Formulations and as an Intermediate for Dye Production
2,4-Diaminoanisole sulfate, closely related to dihydrochloride, is primarily used as a component of oxidizing hair and fur dye formulations. It also serves as an intermediate in the production of C.I. Basic Brown 2, a dye widely used in consumer products. The primary routes of potential human exposure to this compound are dermal contact and inhalation, and it is reasonably anticipated to be a human carcinogen Report on carcinogens : carcinogen profiles, 2020.
2. Conductivity in Polymeric Compounds
The electrical conductivity of poly-2,4-diaminoanisole has been compared with that of poly-2,4-diaminotoluene. Studies found that poly-2,4-diaminoanisole exhibits better conductivity than its counterpart, and its conductivity obeys the exponential law in the temperature range of 293–450°K Journal of Polymer Science: Polymer Symposia, 2007.
3. In Agricultural Herbicide Toxicity and Mutagenicity Studies
2,4-Diaminoanisole dihydrochloride is often studied in the context of its parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide used worldwide. Research has been conducted on the toxicology and mutagenicity of 2,4-D, which provides insights into the specific characteristics of its toxicity and mutagenicity. The research in this area has rapidly advanced, and the studies tend to focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species, especially aquatic ones Chemosphere, 2020.
4. Environmental Fate and Biotransformation
The environmental fate of 2,4-dinitroanisole (DNAN) and its biotransformation in sludge have been studied, which is relevant because DNAN is related to 2,4-diaminoanisole dihydrochloride. The biotransformation of DNAN produces 2,4-diaminoanisole (DAAN) as a significant metabolite. The study of DNAN biotransformation rates in sludge under various conditions has revealed important insights into the environmental behavior of these compounds Biotechnology and Bioengineering, 2013.
5. Reductive Biotransformation and Environmental Remediation
2,4-Dinitroanisole (DNAN) is expected to replace traditional explosives like TNT, and its reductive product in the environment is 2,4-diaminoanisole (DAAN), which is toxic and carcinogenic. Studies investigating the reactions between DAAN and natural organic matter (NOM) under anoxic conditions provide insights into the environmental remediation of DNAN. This research suggests new approaches for DNAN environmental remediation by coupling DNAN anaerobic transformation with the formation of non-extractable bound DAAN residues in soil organic matter Journal of hazardous materials, 2021.
安全和危害
2,4-Diaminoanisole dihydrochloride is harmful if swallowed . It is suspected of causing genetic defects and may cause cancer . It is also toxic to aquatic life with long-lasting effects . When handling this substance, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
未来方向
While specific future directions for 2,4-Diaminoanisole dihydrochloride are not mentioned in the sources, it’s worth noting that research into similar compounds continues to be a significant area of interest in the field of chemistry and medicine. The compound’s use in hair and fur dye formulations suggests potential for continued use and study in cosmetic and personal care product formulations .
属性
IUPAC Name |
4-methoxybenzene-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-10-7-3-2-5(8)4-6(7)9;;/h2-4H,8-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGHHDCBSVSOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
615-05-4 (Parent) | |
| Record name | 4-Methoxy-1,3-benzenediamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1060637 | |
| Record name | 1,3-Benzenediamine, 4-methoxy-, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Brown odorless crystalline solid; [MSDSonline] | |
| Record name | 2,4-Diaminoanisole dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4870 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in water | |
| Record name | 2,4-DIAMINOANISOLE DIHYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2,4-Diaminoanisole dihydrochloride | |
Color/Form |
Crystalline powder | |
CAS RN |
614-94-8 | |
| Record name | 4-Methoxy-1,3-benzenediamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, 4-methoxy-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediamine, 4-methoxy-, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diaminoanisole Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIAMINOANISOLE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MYJ0JWO6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-DIAMINOANISOLE DIHYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















